![molecular formula C19H15ClN4OS B1208254 2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(2-chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
One significant application of derivatives of 1,2,4-triazole, similar to the compound , lies in their antioxidant properties. Bekircan et al. (2008) synthesized a range of 1,2,4-triazole derivatives and evaluated their antioxidant and antiradical activities. These compounds showed potential in combating oxidative stress, which is linked to various diseases and aging processes (Bekircan et al., 2008).
Structural Assessment and Complex Formation
The structural properties and complex formation capabilities of 1,2,4-triazole derivatives are another research area. Castiñeiras et al. (2018) investigated the synthesis and molecular structures of specific 1,2,4-triazole derivatives, highlighting their potential in forming stable complexes with metals, which is useful in medicinal chemistry and material science (Castiñeiras, García-Santos, & Saa, 2018).
Surface Activity and Antimicrobial Properties
El-Sayed (2006) researched the synthesis of 1,2,4-triazole derivatives and their application as surface active agents and in combating microbial infections. These compounds demonstrated promising antibacterial properties, making them potential candidates for use in antimicrobial treatments (El-Sayed, 2006).
Tautomerism Studies
Understanding the tautomerism of 1,2,4-triazoles, including derivatives similar to the compound , has been an area of research. Kubota and Uda (1975) studied the tautomerism of 3,5-disubstituted 1,2,4-triazoles, crucial for comprehending their chemical behavior and applications in various fields, including pharmaceuticals (Kubota & Uda, 1975).
Synthesis and Molecular Docking Studies
The synthesis and molecular docking studies of compounds containing 1,2,4-triazole structures have also been explored. Katariya et al. (2021) conducted research in this area, focusing on the development of novel biologically active heterocyclic compounds for potential use in cancer and microbial resistance treatments (Katariya, Vennapu, & Shah, 2021).
Luminescent Properties
The luminescent properties of 1,2,4-triazole derivatives have been studied, with research by Li et al. (2012) focusing on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibited unique blue-green luminescence, suggesting their potential in photophysical applications (Li et al., 2012).
Fungicidal Activity
Bai et al. (2020) synthesized and evaluated the fungicidal activity of novel 1,2,4-triazole derivatives. These compounds displayed significant efficacy against several phytopathogens, underscoring their potential as new fungicides (Bai et al., 2020).
Eigenschaften
Produktname |
2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine |
|---|---|
Molekularformel |
C19H15ClN4OS |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15ClN4OS/c20-16-8-2-1-6-14(16)13-26-19-23-22-18(17-9-3-4-10-21-17)24(19)12-15-7-5-11-25-15/h1-11H,12-13H2 |
InChI-Schlüssel |
PKZVRLOJPOMAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



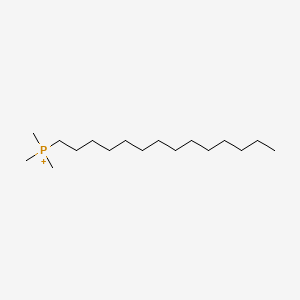
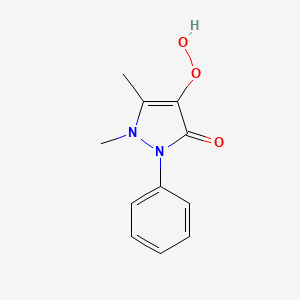
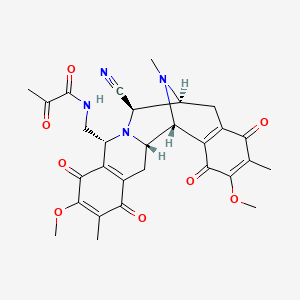
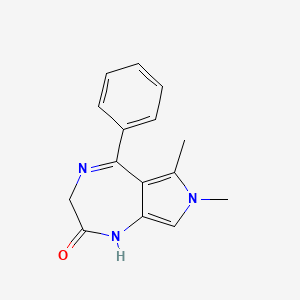
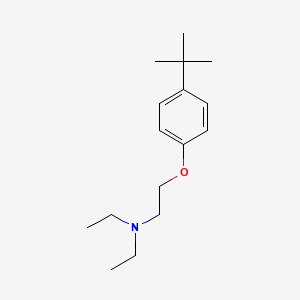
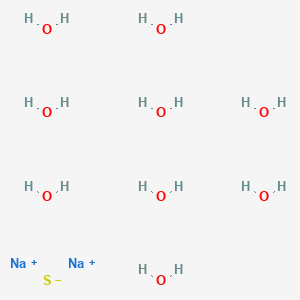
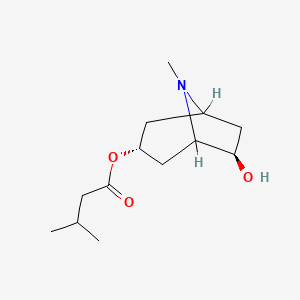
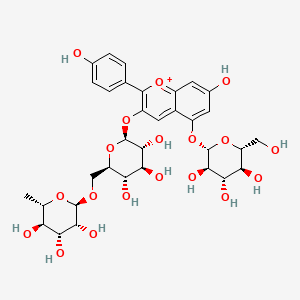
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
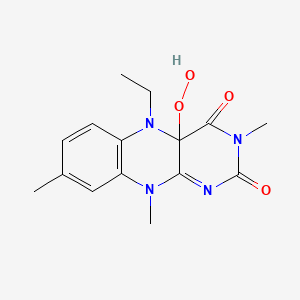
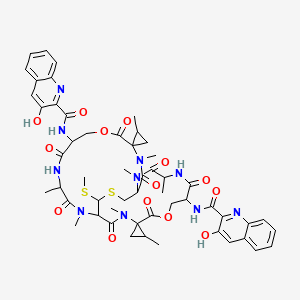
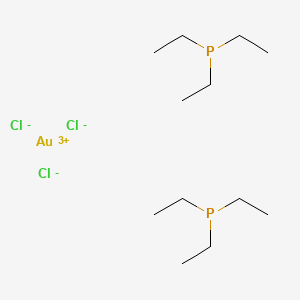
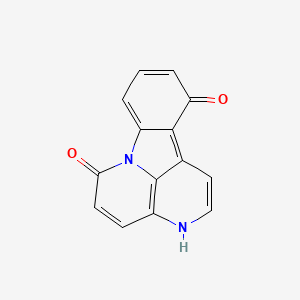
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)